molecular formula C37H37NO7 B12023602 5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12023602
M. Wt: 607.7 g/mol
InChI Key: XEPJGEGBHZYDRP-OAPYJULQSA-N
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Description

“5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The benzyloxy, methoxy, and other substituents can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other suitable reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, “5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biology, this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one: This compound is unique due to its specific substituents and overall structure.

    Other pyrrolones: Compounds with similar pyrrolone cores but different substituents may exhibit different properties and activities.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C37H37NO7

Molecular Weight

607.7 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C37H37NO7/c1-25-10-12-27(13-11-25)23-44-30-17-14-28(15-18-30)35(39)33-34(38(20-7-21-42-2)37(41)36(33)40)29-16-19-31(32(22-29)43-3)45-24-26-8-5-4-6-9-26/h4-6,8-19,22,34,39H,7,20-21,23-24H2,1-3H3/b35-33-

InChI Key

XEPJGEGBHZYDRP-OAPYJULQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O

Origin of Product

United States

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